molecular formula C10H11N3O6S B11047559 1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B11047559
M. Wt: 301.28 g/mol
InChI Key: VCIRXZMQCCJSAV-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a quinoline derivative followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include strong acids, reducing agents like hydrogen gas or metal hydrides, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different reactivity.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Nitroquinolines: Compounds with nitro groups on the quinoline ring, showing similar reactivity but different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O6S

Molecular Weight

301.28 g/mol

IUPAC Name

1-methylsulfonyl-6,8-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H11N3O6S/c1-20(18,19)11-4-2-3-7-5-8(12(14)15)6-9(10(7)11)13(16)17/h5-6H,2-4H2,1H3

InChI Key

VCIRXZMQCCJSAV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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